molecular formula C24H21ClN2O2S B11561567 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11561567
M. Wt: 437.0 g/mol
InChI Key: RMLNNHWCCWHJAK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This is followed by further functionalization to introduce the chlorophenyl and methylpropoxy groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide can be compared with other benzothiazole derivatives, such as:

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide

These compounds share a similar benzothiazole core but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H21ClN2O2S/c1-15(2)14-29-18-10-7-16(8-11-18)23(28)26-17-9-12-19(20(25)13-17)24-27-21-5-3-4-6-22(21)30-24/h3-13,15H,14H2,1-2H3,(H,26,28)

InChI Key

RMLNNHWCCWHJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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